molecular formula C14H24O4 B14758958 Diethyl butyl(prop-2-en-1-yl)propanedioate CAS No. 1575-76-4

Diethyl butyl(prop-2-en-1-yl)propanedioate

Cat. No.: B14758958
CAS No.: 1575-76-4
M. Wt: 256.34 g/mol
InChI Key: RNITVRORKFRQAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl butyl(prop-2-en-1-yl)propanedioate can be synthesized through the alkylation of diethyl malonate with allyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide or potassium carbonate to deprotonate the diethyl malonate, followed by the addition of allyl bromide to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl butyl(prop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted malonates, while oxidation can produce carboxylic acids .

Scientific Research Applications

Diethyl butyl(prop-2-en-1-yl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl butyl(prop-2-en-1-yl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The allyl group can undergo electrophilic addition reactions, while the ester groups can be hydrolyzed to release malonic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl butyl(prop-2-en-1-yl)propanedioate is unique due to the presence of the allyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

diethyl 2-butyl-2-prop-2-enylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-5-9-11-14(10-6-2,12(15)17-7-3)13(16)18-8-4/h6H,2,5,7-11H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNITVRORKFRQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC=C)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935683
Record name Diethyl butyl(prop-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-76-4
Record name NSC128928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl butyl(prop-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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